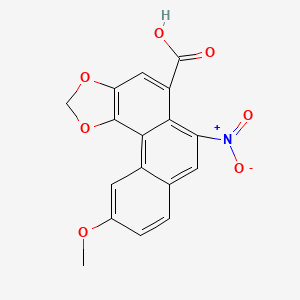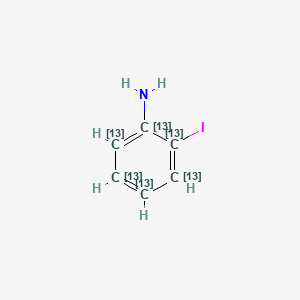
2-Iodoaniline-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodoaniline-13C6: is a carbon-13 labeled isotopologue of 2-Iodoaniline, a compound widely used in organic synthesis. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic flux analysis and as a tracer in drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Decarboxylative Iodination of Anthranilic Acids: This method involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine as halogen donors under transition-metal-free and base-free conditions.
Aqueous Solution Method: Aniline is dissolved in an aqueous solution of sodium bisulfite, sodium bicarbonate, or sodium carbonate to prepare a solution.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Iodoaniline-13C6 can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro compounds or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry:
Tracer in Drug Development: The carbon-13 labeling makes 2-Iodoaniline-13C6 an excellent tracer for quantitation during drug development processes.
Biology:
Metabolic Flux Analysis: The compound is used in metabolic flux analysis to study metabolic pathways and fluxes in biological systems.
Medicine:
Pharmacokinetic Studies: The labeled compound helps in studying the pharmacokinetics and metabolic profiles of drugs.
Industry:
Intermediate in Organic Synthesis: this compound is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-Iodoaniline-13C6 primarily involves its role as a tracer in scientific research. The carbon-13 labeling allows for precise tracking and quantitation in various studies. The compound does not have a specific molecular target or pathway but is used to study the behavior and transformation of molecules in different environments .
Comparison with Similar Compounds
2-Iodoaniline: The non-labeled version of 2-Iodoaniline-13C6, used in similar applications but without the benefits of carbon-13 labeling.
2-Bromoaniline: Another halogenated aniline, used in organic synthesis but with different reactivity due to the presence of bromine instead of iodine.
2-Chloroaniline: Similar to 2-Iodoaniline but with chlorine, used in various chemical reactions and synthesis processes.
Uniqueness: The uniqueness of this compound lies in its carbon-13 labeling, which provides enhanced capabilities for tracking and quantitation in scientific research. This makes it particularly valuable in studies requiring precise measurement and analysis .
Properties
Molecular Formula |
C6H6IN |
|---|---|
Molecular Weight |
224.979 g/mol |
IUPAC Name |
6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C6H6IN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
UBPDKIDWEADHPP-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)N)I |
Canonical SMILES |
C1=CC=C(C(=C1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


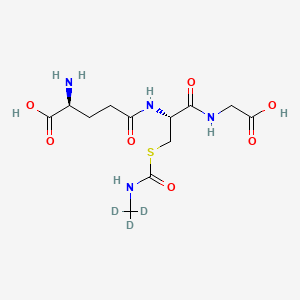
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
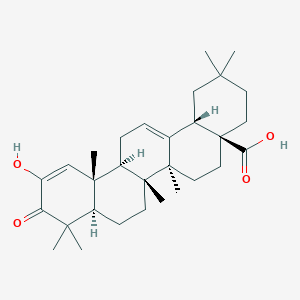
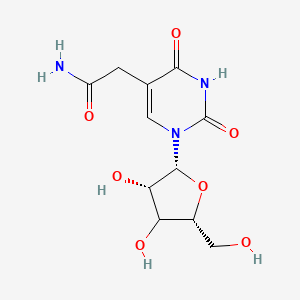
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)

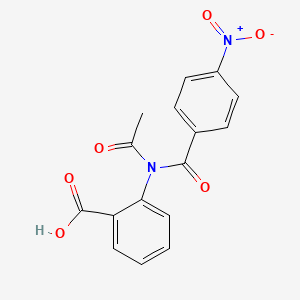

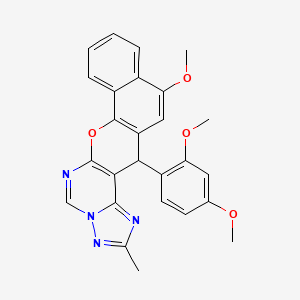
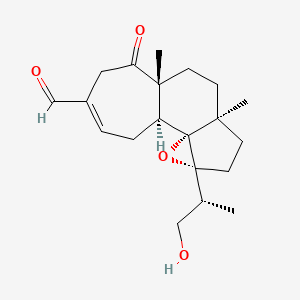
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
